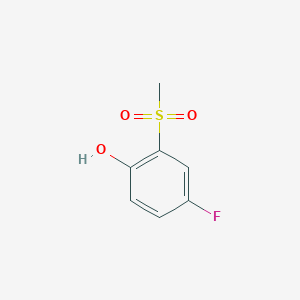

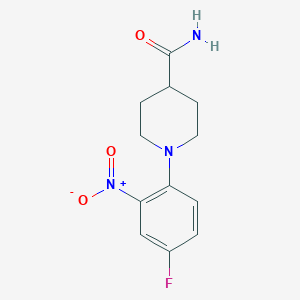

4-Fluoro-2-(methylsulfonyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-(methylsulfonyl)phenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)phenol involves 13 synthesis methods . One of the methods involves the reaction of 4-(methylthio)phenol with Oxone in ethanol and water at room temperature for 18 hours . The reaction yields 4-(methylsulfonyl)phenol with a yield of 96% .Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-(methylsulfonyl)phenol is C7H7FO3S . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Aplicaciones Científicas De Investigación

Use in Synthesis

This compound can be used in the synthesis of other complex molecules. For example, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .

Antimicrobial Activity

Some derivatives of this compound, such as 2-(4-methylsulfonylphenyl) indole derivatives, have shown moderate to good levels of antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The same derivatives also exhibited good anti-inflammatory activity . They showed excessive selectivity towards COX-2, an enzyme that plays a key role in inflammation .

Potential for Dual Antimicrobial and Anti-inflammatory Agents

The dual antimicrobial and anti-inflammatory activities of these derivatives make them potential candidates for the development of drugs that can treat inflammation due to microbial infection .

Potential for Overcoming Cardiovascular Side Effects

Some of these derivatives were found to release moderate amounts of nitric oxide (NO), which has vasodilator activity and inhibits platelet aggregation . This suggests that they could potentially be used to overcome the cardiovascular side effects associated with selective COX-2 inhibitors .

Safety And Hazards

Direcciones Futuras

The future directions for the study of 4-Fluoro-2-(methylsulfonyl)phenol and related compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields. The green strategy for the synthesis of sulfone derivatives of p-methylaminophenol, for example, represents a promising direction for future research .

Propiedades

IUPAC Name |

4-fluoro-2-methylsulfonylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWNBJSKFLDCBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(methylsulfonyl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)